MK-571 Methyl Ester

Vue d'ensemble

Description

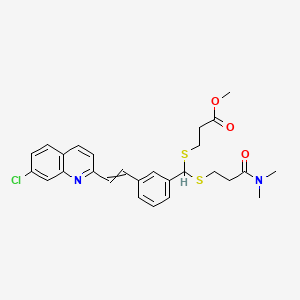

MK-571 Methyl Ester is a complex organic compound with a molecular formula of C27H29ClN2O3S2 This compound is notable for its unique structure, which includes a quinoline moiety, a dimethylcarbamyl group, and a dithiaoctanoate chain

Méthodes De Préparation

The synthesis of MK-571 Methyl Ester involves several steps. One common synthetic route includes the following steps:

Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the ethenyl group: This step involves the reaction of the quinoline derivative with an appropriate vinylating agent under basic conditions.

Formation of the dithiaoctanoate chain: This can be synthesized through a multi-step process involving the formation of thioethers and subsequent esterification reactions.

Final coupling: The final step involves the coupling of the quinoline derivative with the dithiaoctanoate chain under appropriate conditions to yield the desired compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Analyse Des Réactions Chimiques

MK-571 Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl group to an ethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Applications De Recherche Scientifique

MK-571 Methyl Ester has several scientific research applications:

Medicinal Chemistry: The compound has been studied for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known to interact with the heme detoxification pathway in Plasmodium falciparum.

Pharmacology: It has been investigated as a potential inhibitor of multidrug resistance proteins, which are involved in the efflux of drugs from cancer cells, thereby enhancing the efficacy of chemotherapeutic agents.

Biochemistry: The compound has been used as a tool to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Industrial Applications:

Mécanisme D'action

The mechanism of action of MK-571 Methyl Ester involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to inhibit the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death . As an inhibitor of multidrug resistance proteins, the compound binds to the ATP-binding cassette (ABC) transporters, preventing the efflux of chemotherapeutic agents from cancer cells and enhancing their cytotoxic effects .

Comparaison Avec Des Composés Similaires

MK-571 Methyl Ester can be compared with other similar compounds, such as:

Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety but lacks the complex dithiaoctanoate chain.

MK-571: A leukotriene D4 antagonist and multidrug resistance protein inhibitor that shares structural similarities with the compound .

Quinacrine: Another antimalarial agent with a quinoline core but different substituents on the aromatic ring.

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Propriétés

Formule moléculaire |

C27H29ClN2O3S2 |

|---|---|

Poids moléculaire |

529.1 g/mol |

Nom IUPAC |

methyl 3-[[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate |

InChI |

InChI=1S/C27H29ClN2O3S2/c1-30(2)25(31)13-15-34-27(35-16-14-26(32)33-3)21-6-4-5-19(17-21)7-11-23-12-9-20-8-10-22(28)18-24(20)29-23/h4-12,17-18,27H,13-16H2,1-3H3 |

Clé InChI |

LKJDBNVYDOBYMF-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.